5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with aryl ketones under oxidative conditions to form the pyrimidine ring . The reaction conditions often include the use of catalysts such as ZnCl2 or NH4I, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in DNA synthesis or repair, thereby affecting cellular processes . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with similar structural features.
Trimethoprim: An antibiotic that shares the pyrimidine-2,4-diamine core structure.
Uniqueness
5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
69945-60-4 |
---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[(3-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)9-14-7-4-8-16(10-14)23-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H4,19,20,21,22) |
InChI Key |
PUMGLGGVAIIWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
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